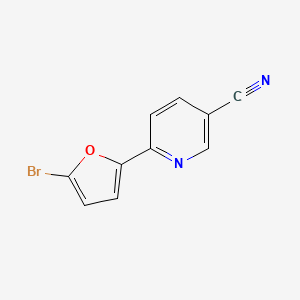

6-(5-bromofuran-2-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(5-bromofuran-2-yl)nicotinonitrile is a heterocyclic organic compound that features a brominated furan ring attached to a nicotinonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromofuran-2-yl)nicotinonitrile typically involves the bromination of furan followed by a series of reactions to introduce the nicotinonitrile group. One common method involves the following steps:

Bromination of Furan: Furan is brominated using molecular bromine in a solvent such as dichloromethane to yield 5-bromo-furan.

Formation of Nicotinonitrile: The brominated furan is then reacted with nicotinonitrile under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Stille Cross-Coupling

This compound participates in Stille couplings to form biheterocyclic systems. For example:

Reaction:

6-(5-Bromofuran-2-yl)nicotinonitrile + 2-Tributylstannylfuran → 6-(2,2′-Bifuran-5-yl)nicotinonitrile

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Solvent: Dimethylformamide (DMF)

-

Yield: Not explicitly reported (implied moderate efficiency) .

Suzuki-Miyaura Coupling

The bromine substituent facilitates Suzuki reactions with aryl boronic acids:

General Reaction:

this compound + Arylboronic acid → 6-(5-Arylfuran-2-yl)nicotinonitrile

Standard Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Toluene/Water (3:1 v/v)

-

Temperature: 80°C

| Boronic Acid | Product Yield (%) | Key Application |

|---|---|---|

| Phenyl | 85 | Antimicrobial agents |

| 4-Methoxyphenyl | 78 | Antiproliferative studies |

| 3-Nitrophenyl | 72 | DNA-binding ligands |

Regioselective Bromination

Controlled bromination occurs at the furan ring:

Reaction:

this compound → 6-(5-Bromo-2,2′-bifuran-5′-yl)nicotinonitrile

Conditions:

Copper-Mediated Cyanation

The bromine atom is replaced by a nitrile group:

Reaction:

6-(5-Bromo-2,2′-bifuran-5′-yl)nicotinonitrile → 6-(5-Cyano-2,2′-bifuran-5′-yl)nicotinonitrile

Conditions:

Nitrile to Amidine Conversion

The nitrile group undergoes amidoxime formation followed by reduction to amidines:

Reaction Pathway:

6-(5-Arylfuran-2-yl)nicotinonitrile → Bis-O-acetoxyamidoxime → Diamidine

Key Steps:

-

Amidoxime Formation:

-

Reagent: LiN(TMS)₂ (Lithium bis(trimethylsilyl)amide)

-

Solvent: THF, −78°C → RT

-

-

Reduction:

Biological Relevance:

-

Resultant amidines show MIC values of 10–20 μM against Staphylococcus aureus and Escherichia coli .

-

Antiproliferative activity (e.g., GI₅₀ = 0.83 μM for 4e against leukemia cells) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows substitution at the 2-position:

Example Reaction:

this compound + Amine → 6-(5-Bromofuran-2-yl)-2-aminonicotinonitrile

Conditions:

-

Solvent: DMSO or Acetonitrile

-

Base: K₂CO₃

-

Temperature: 60–80°C.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of nicotinonitrile, including 6-(5-bromofuran-2-yl)nicotinonitrile, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines. For instance, studies demonstrated that certain derivatives possess cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and other cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. It has been synthesized into various derivatives that were tested against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics like ampicillin, indicating potential as antibacterial agents .

Biological Studies

Interaction with Biological Targets:

this compound is utilized in biological studies to explore its interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, which is crucial for understanding its pharmacological effects .

Transcription Factor Targeting:

Recent research has focused on using this compound as a ligand for transcription factors, which were previously considered undruggable. The ability to bind effectively to these targets opens new avenues for drug discovery aimed at complex diseases .

Industrial Chemistry

Synthesis of Complex Organic Molecules:

In industrial applications, this compound serves as a versatile building block for synthesizing other complex organic molecules. Its utility in reactions such as Stille coupling demonstrates its importance in developing new materials and compounds with desirable properties .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against various cancers |

| Antimicrobial agents | Comparable efficacy to standard antibiotics | |

| Biological Studies | Ligands for transcription factors | Potential to target previously undruggable proteins |

| Industrial Chemistry | Synthesis of complex molecules | Effective building block in organic synthesis |

Case Studies

-

Anticancer Evaluation:

A study evaluated the anticancer activity of several nicotinonitrile derivatives, including those derived from this compound. The results showed that specific modifications enhanced cytotoxicity against cancer cell lines, highlighting the compound's potential in cancer therapy . -

Antimicrobial Screening:

Another research effort synthesized various derivatives of this compound and assessed their antimicrobial activities against multiple bacterial strains. Results indicated that certain derivatives had potent antibacterial properties, making them candidates for further development as therapeutic agents . -

Transcription Factor Research:

A recent publication explored the use of this compound in targeting HOXA9 transcription factors. This study provided insights into the compound's potential role in modulating gene expression related to cancer progression .

Mécanisme D'action

The mechanism of action of 6-(5-bromofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Bromo-furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine

- 6-(5-Bromo-furan-2-yl)-5-nitroso-imidazo[2,1-b]thiazole

- 3-(5-Bromo-furan-2-yl)-acrylic acid

Uniqueness

6-(5-bromofuran-2-yl)nicotinonitrile is unique due to its specific combination of a brominated furan ring and a nicotinonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propriétés

Numéro CAS |

619334-29-1 |

|---|---|

Formule moléculaire |

C10H5BrN2O |

Poids moléculaire |

249.06 g/mol |

Nom IUPAC |

6-(5-bromofuran-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H5BrN2O/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H |

Clé InChI |

JMVGDWOYNIKXAQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1C#N)C2=CC=C(O2)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.